molecular formula C22H21N5O3 B2649350 1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 716331-84-9

1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2649350
CAS RN: 716331-84-9
M. Wt: 403.442
InChI Key: DWFNZQQUTVLQOC-UHFFFAOYSA-N
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Description

“1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic compound. It has a molecular formula of C22H21N5O3 . The compound is part of the pyrimidine family, which is common in nature and attracts close attention from organic chemists due to its wide spectrum of biological activity .

Scientific Research Applications

Molecular Structure and Crystallography

A study on related 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones explored their molecular structures and crystallography. The research detailed how molecular interactions, such as C-H...O hydrogen bonds and π-π stacking, influence the crystal structures of these compounds, offering insights into their chemical behavior and potential applications in designing materials with specific crystalline properties (Trilleras et al., 2009).

Pharmacological Evaluation

Another research area involves the pharmacological evaluation of pyrimido[2,1-f]purine derivatives, where compounds showed affinity for specific receptors, indicating potential for therapeutic applications. For instance, certain derivatives demonstrated significant anxiolytic-like and antidepressant-like activities in animal models, suggesting their utility in developing new treatments for psychiatric disorders (Jurczyk et al., 2004).

Optical and Nonlinear Optical Properties

Investigations into the optical and nonlinear optical (NLO) properties of pyrimidine-based bis-uracil derivatives revealed their potential for optical, NLO, and drug discovery applications. These compounds exhibited significant NLO properties, suggesting their suitability for NLO device fabrications, a promising area for advancing optical technologies (Mohan et al., 2020).

Catalytic Applications

Research on nano Fe2O3@SiO2–SO3H catalysts for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives highlights the compound's role in facilitating efficient multi-component reactions. This study underscores the importance of such compounds in developing green chemistry methodologies (Ghashang et al., 2017).

Synthesis and Chemical Characterization

Efforts to synthesize and characterize pyrimidine-phthalimide derivatives for pH-sensing applications demonstrate the versatility of these compounds in creating sensors and logic gates. Such research paves the way for developing novel colorimetric pH sensors with specific applications, further broadening the scientific utility of these compounds (Yan et al., 2017).

properties

IUPAC Name

1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-12-26(15-8-10-17(11-9-15)30-16-6-4-3-5-7-16)21-23-19-18(27(21)13-14)20(28)24-22(29)25(19)2/h3-11,14H,12-13H2,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFNZQQUTVLQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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